molecular formula C20H20N2O4 B11468329 N-(3,4-diethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(3,4-diethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11468329
M. Wt: 352.4 g/mol
InChI Key: QYGWLUHDUKHVPQ-UHFFFAOYSA-N
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Description

N-(3,4-diethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a phenyl ring substituted with ethoxy groups, and an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution on the Phenyl Ring: The phenyl ring is substituted with ethoxy groups through an electrophilic aromatic substitution reaction. This can be achieved by reacting the phenyl ring with ethyl iodide in the presence of a strong base such as sodium hydride.

    Formation of the Oxoacetamide Group: The final step involves the formation of the oxoacetamide group by reacting the substituted phenylindole with oxalyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylindole derivatives.

Scientific Research Applications

N-(3,4-diethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3,4-diethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(3,4-diethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be compared with other similar compounds, such as:

    N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-(3,4-dihydroxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but with hydroxy groups instead of ethoxy groups.

    N-(3,4-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but with chloro groups instead of ethoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-(3,4-diethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C20H20N2O4/c1-3-25-17-10-9-13(11-18(17)26-4-2)22-20(24)19(23)15-12-21-16-8-6-5-7-14(15)16/h5-12,21H,3-4H2,1-2H3,(H,22,24)

InChI Key

QYGWLUHDUKHVPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)OCC

Origin of Product

United States

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